molecular formula C9H18INO B8006844 1,1,2,3-Tetramethyl-4-oxopiperidinium

1,1,2,3-Tetramethyl-4-oxopiperidinium

Cat. No.: B8006844
M. Wt: 283.15 g/mol
InChI Key: RMPWCUOVHGDGCC-UHFFFAOYSA-M
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Description

1,1,2,3-Tetramethyl-4-oxopiperidinium is a chemical compound with the molecular formula C9H18INO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an oxo group (a carbonyl group) and four methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3-Tetramethyl-4-oxopiperidinium typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-oxopiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete alkylation. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3-Tetramethyl-4-oxopiperidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidinium salts.

Scientific Research Applications

1,1,2,3-Tetramethyl-4-oxopiperidinium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1,2,3-Tetramethyl-4-oxopiperidinium depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the oxo group and the methyl substituents can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,5-Tetramethyl-4-oxopiperidinium iodide: Similar structure but different methyl group positions.

    1,1,2,2-Tetramethyl-1,2-dihydroquinolinium iodide: Contains a quinoline ring instead of a piperidine ring.

    4-(Acetylamino)-2,2,6,6-Tetramethyl-1-oxopiperidinium perchlorate: Contains an acetylamino group and a perchlorate counterion.

Uniqueness

1,1,2,3-Tetramethyl-4-oxopiperidinium is unique due to its specific arrangement of methyl groups and the presence of the oxo group. This structural configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for various research applications.

Properties

IUPAC Name

1,1,2,3-tetramethylpiperidin-1-ium-4-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO.HI/c1-7-8(2)10(3,4)6-5-9(7)11;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPWCUOVHGDGCC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C([N+](CCC1=O)(C)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3-Tetramethyl-4-oxopiperidinium
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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